N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide
Description
N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is a complex organic compound that features a unique structure combining isoquinoline, pyridine, and morpholine moieties
Properties
IUPAC Name |
N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21(8-10-25-12-14-28-15-13-25)24-16-19-6-3-9-23-22(19)26-11-7-18-4-1-2-5-20(18)17-26/h1-6,9H,7-8,10-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBNBKQDAKKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CNC(=O)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide typically involves multiple steps. The reaction conditions for these steps are generally mild, allowing for the generation of the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can modify the isoquinoline and pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iminium salts, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit unique biological activities.
Indole Derivatives: Indole-based compounds are prevalent in medicinal chemistry and share some functional similarities with the isoquinoline moiety.
DIMN: Another compound with a similar isoquinoline structure, used as an androgen receptor antagonist.
Uniqueness
N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is unique due to its combination of isoquinoline, pyridine, and morpholine groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
